molecular formula C65H99N21O17 B15141226 H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH

H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH

Cat. No.: B15141226
M. Wt: 1446.6 g/mol
InChI Key: OSBFVDQOHWHYLU-KQFWFVOJSA-N
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Description

The compound H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH is a peptide consisting of twelve amino acids: serine, asparagine (three times), valine, arginine, proline, isoleucine (twice), histidine, tryptophan, and proline. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Used in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. This interaction can trigger signaling pathways, alter cellular functions, or inhibit specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH: can be compared to other peptides with similar sequences or functions, such as:

Uniqueness

The uniqueness of this compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple asparagine residues and the combination of hydrophobic and hydrophilic amino acids contribute to its distinct properties.

Properties

Molecular Formula

C65H99N21O17

Molecular Weight

1446.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C65H99N21O17/c1-7-32(5)51(61(99)81-44(63(101)86-21-13-18-46(86)64(102)103)22-34-27-74-38-15-10-9-14-36(34)38)83-56(94)40(23-35-28-72-30-75-35)80-60(98)52(33(6)8-2)84-58(96)45-17-12-20-85(45)62(100)39(16-11-19-73-65(70)71)76-59(97)50(31(3)4)82-57(95)43(26-49(69)90)79-55(93)42(25-48(68)89)78-54(92)41(24-47(67)88)77-53(91)37(66)29-87/h9-10,14-15,27-28,30-33,37,39-46,50-52,74,87H,7-8,11-13,16-26,29,66H2,1-6H3,(H2,67,88)(H2,68,89)(H2,69,90)(H,72,75)(H,76,97)(H,77,91)(H,78,92)(H,79,93)(H,80,98)(H,81,99)(H,82,95)(H,83,94)(H,84,96)(H,102,103)(H4,70,71,73)/t32-,33-,37-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-/m0/s1

InChI Key

OSBFVDQOHWHYLU-KQFWFVOJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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